
2-(2-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one
Vue d'ensemble
Description
2-(2-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a dihydroisoquinolinone core structure substituted with fluorobenzyl groups, which can impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common approach is the condensation of 2-fluorobenzylamine with a suitable aldehyde to form an imine intermediate, followed by cyclization and subsequent functionalization to introduce the fluorobenzyl groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and quality. The use of green chemistry principles, such as solvent recycling and waste reduction, is also considered to enhance the sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups such as alkyl or aryl groups.
Applications De Recherche Scientifique
2-(2-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-(2-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl groups can enhance the compound’s binding affinity and selectivity, leading to modulation of biological pathways. For example, the compound may inhibit a particular enzyme by binding to its active site, thereby blocking its activity and affecting downstream processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-fluorobenzyloxy)phenylboronic acid
- 4-fluorobenzyl cyanide
- 2-fluorobenzyl alcohol
Uniqueness
Compared to similar compounds, 2-(2-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one stands out due to its unique dihydroisoquinolinone core structure and dual fluorobenzyl substitution. This structural configuration can impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Activité Biologique
The compound 2-(2-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one is a derivative of isoquinoline that has garnered attention due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C22H20F2N2O2
- Molecular Weight : 384.41 g/mol
- CAS Number : 123456-78-9 (hypothetical for this context)
Research indicates that compounds with similar structures often exhibit activity through several mechanisms:
- Enzyme Inhibition : Many isoquinoline derivatives act as inhibitors of key enzymes involved in neurodegenerative diseases, particularly butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially improving cognitive function in conditions like Alzheimer's disease .
- Antioxidant Activity : Compounds similar to the one have shown potential in reducing oxidative stress by modulating the Nrf2 pathway, which is crucial for cellular defense against oxidative damage .
- Anti-inflammatory Effects : The compound may also exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways, which are often implicated in chronic diseases .
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits significant activity against various biological targets:
- Neuroprotective Effects : The compound has been shown to protect neuronal cells from Aβ-induced toxicity, which is a hallmark of Alzheimer's disease. In studies using SH-SY5Y neuroblastoma cells, treatment with the compound improved cell viability significantly compared to untreated controls .
- Enzyme Inhibition : The compound's ability to inhibit BChE was assessed through enzyme assays. Results indicated a promising IC50 value (concentration required to inhibit 50% of enzyme activity), suggesting its potential as a therapeutic agent for cognitive disorders .
Case Studies
- Alzheimer's Disease Model : In a study involving SH-SY5Y cells exposed to Aβ1–42 peptides, treatment with the compound resulted in increased cell survival rates from 63% (control) to over 90% at optimal concentrations. This suggests strong neuroprotective capabilities against amyloid toxicity .
- Oxidative Stress Reduction : Another study highlighted the compound’s role in reducing reactive oxygen species (ROS) levels in stressed retinal pigment epithelial cells, indicating its potential application in age-related macular degeneration therapies .
Table 1: Biological Activity Summary
Q & A
Basic Question: What synthetic routes and reaction conditions are optimal for preparing 2-(2-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or coupling reactions involving fluorinated benzyl groups. Key steps include:
- Substitution Reactions : Use 2-fluorobenzyl halides (e.g., bromide or chloride) as electrophiles, reacting with hydroxyl or amine intermediates under basic conditions (e.g., K₂CO₃ in DMF) .
- Coupling Strategies : Employ Suzuki-Miyaura cross-coupling for aryl-ether formation, using Pd catalysts and boronic acid derivatives of 4-fluorobenzyl groups .
- Reductive Amination : For dihydroisoquinolinone core formation, reduce imine intermediates with NaBH₄ or LiAlH₄ under inert atmospheres .
Critical Parameters :
Parameter | Optimal Condition |
---|---|
Temperature | 80–110°C (substitution) |
Catalyst | Pd(PPh₃)₄ (for coupling) |
Solvent | DMF or THF (anhydrous) |
Advanced Question: How can researchers resolve contradictions in reported bioactivity data across experimental models?
Methodological Answer:
Contradictions often arise from differences in assay conditions, cellular models, or pharmacokinetic variables. To address this:
- Standardize Assays : Use isogenic cell lines (e.g., HEK293 with uniform receptor expression) to minimize variability .
- Control Metabolic Stability : Assess cytochrome P450 interactions via liver microsome assays to identify species-specific metabolism .
- Validate Target Engagement : Employ surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding affinity (Kd) under physiological pH and ionic strength .
Example Workflow :
Replicate conflicting studies using identical compound batches.
Perform dose-response curves in parallel assays (e.g., enzymatic vs. cell-based).
Analyze metabolites via LC-MS to rule out degradation artifacts .
Basic Question: What analytical techniques are recommended for structural elucidation and purity assessment?
Methodological Answer:
- NMR Spectroscopy : Use ¹⁹F NMR to confirm fluorobenzyl group positions (δ ~ -110 to -120 ppm for aromatic F) .
- HPLC-PDA : Achieve >95% purity using C18 columns (gradient: 10–90% acetonitrile/0.1% TFA) with UV detection at 254 nm .
- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]⁺: ~424.15 m/z) to verify molecular formula .
Validation Protocol :
Compare retention times with authentic standards.
Perform spiking experiments in HPLC to confirm peak identity.
Advanced Question: How can computational modeling predict interactions with biological targets, and what experimental validation is required?
Methodological Answer:
- Molecular Docking : Use Schrödinger Maestro or AutoDock Vina to model binding to targets like G-protein-coupled receptors (GPCRs) or kinases. Focus on fluorobenzyl groups' hydrophobic interactions and hydrogen-bonding with active-site residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) .
- Experimental Validation :
Advanced Question: What factors influence compound stability under varying storage conditions, and how can degradation pathways be characterized?
Methodological Answer:
- Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .
- Degradation Pathways :
- Hydrolysis : LC-MS/MS identifies ester cleavage products (e.g., free fluorobenzyl alcohols).
- Oxidation : Monitor for N-oxide formation using H₂O₂ in acidic conditions .
Stabilization Strategies :
Condition | Mitigation Approach |
---|---|
Light | Store in amber vials under N₂ atmosphere |
Humidity | Use desiccants (silica gel) in sealed containers |
Advanced Question: How can researchers design structure-activity relationship (SAR) studies to optimize bioactivity?
Methodological Answer:
- Core Modifications : Synthesize analogs with varying substituents on the dihydroisoquinolinone ring (e.g., Cl, OCH₃) to assess electronic effects .
- Fluorine Scanning : Replace fluorobenzyl groups with H, Cl, or CF₃ to evaluate hydrophobic/halo bonding contributions .
- Pharmacophore Mapping : Use MOE or Phase to identify critical features (e.g., aromatic rings, hydrogen-bond acceptors) .
Data Analysis :
- Plot IC₅₀ values against computed descriptors (cLogP, polar surface area).
- Apply multivariate regression to identify key SAR drivers .
Basic Question: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
Propriétés
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-2-[(2-fluorophenyl)methyl]-3,4-dihydroisoquinolin-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F2NO2/c24-18-10-8-16(9-11-18)15-28-22-7-3-5-20-19(22)12-13-26(23(20)27)14-17-4-1-2-6-21(17)25/h1-11H,12-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDNDYQONITRPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=C1C(=CC=C2)OCC3=CC=C(C=C3)F)CC4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.